molecular formula C19H17NO B14643027 4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one CAS No. 56156-84-4

4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B14643027
CAS No.: 56156-84-4
M. Wt: 275.3 g/mol
InChI Key: XAHCCFZKCDBAFC-UHFFFAOYSA-N
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Description

4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes a cyclohexadienone ring and a naphthylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one typically involves the condensation of 4-methylbenzaldehyde with 1-(naphthalen-1-yl)ethan-1-one in the presence of a base such as potassium hydroxide. The reaction is usually carried out in an ethanol solvent at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-6-{1-[(naphthalen-1-yl)amino]ethylidene}cyclohexa-2,4-dien-1-one is unique due to its specific combination of a cyclohexadienone ring and a naphthylamine moiety

Properties

CAS No.

56156-84-4

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

4-methyl-2-(C-methyl-N-naphthalen-1-ylcarbonimidoyl)phenol

InChI

InChI=1S/C19H17NO/c1-13-10-11-19(21)17(12-13)14(2)20-18-9-5-7-15-6-3-4-8-16(15)18/h3-12,21H,1-2H3

InChI Key

XAHCCFZKCDBAFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=NC2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

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